8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

Select this exact 8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-62-4) to ensure reproducible PNP inhibition and 5-HT₁A screening. The ortho-hydroxy, 1,3,7-trimethyl substitution pattern is critical for active-site engagement; generic imidazopurine replacements lack defined SAR and will compromise assay validation. Procure with confidence for lead optimization, co-crystal engineering, and CNS safety panel studies.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 876902-62-4
Cat. No. B2720946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876902-62-4
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C16H15N5O3/c1-9-8-20-12-13(18(2)16(24)19(3)14(12)23)17-15(20)21(9)10-6-4-5-7-11(10)22/h4-8,22H,1-3H3
InChIKeyJWEXJMUIEWNAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902‑62‑4): Class, Identity, and Procurement-Relevant Physicochemical Profile


8‑(2‑hydroxyphenyl)‑1,3,7‑trimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (CAS 876902‑62‑4) is a fully synthetic, tricyclic imidazo[2,1‑f]purine‑2,4‑dione derivative bearing a 2‑hydroxyphenyl substituent at position 8 and three methyl groups at positions 1, 3, and 7 [REFS‑1]. With a molecular formula of C₁₆H₁₅N₅O₃ and a molecular weight of 325.328 g mol⁻¹, it forms an off‑white to tan solid and is categorized among nucleotides, bases, and related reagents [REFS‑1][REFS‑2]. The compound belongs to a chemotype explored for purine nucleoside phosphorylase (PNP) inhibition and serotonergic receptor modulation, making its exact substitution pattern critical for target engagement [REFS‑3].

Why 8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Off‑the‑Shelf Imidazopurine Analogs


The imidazo[2,1‑f]purine‑2,4‑dione scaffold tolerates extensive substitution; however, even minor changes—such as shifting the hydroxyphenyl group from the 2‑ to the 3‑ or 4‑position, altering the number of N‑methyl groups, or introducing a tetramethyl pattern—are known to profoundly alter affinity for purine nucleoside phosphorylase and selectivity across adenosine receptor subtypes [REFS‑1][REFS‑2]. Consequently, procurement of the exact substitution pattern (ortho‑hydroxy, 1,3,7‑trimethyl) is mandatory for reproducible PNP inhibition or 5‑HT₁A partial agonist screening, as generic ‘imidazopurine’ replacements lack the defined structure–activity relationship (SAR) required for target engagement.

Quantitative Differentiation of 8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Against Its Closest Analogs


Purine Nucleoside Phosphorylase (PNP) Inhibition: Ortho‑Hydroxy vs. Other Substitution Patterns

The target compound is classified as a potent inhibitor of purine nucleoside phosphorylase, an enzyme target relevant to T‑cell‑dependent immune responses [REFS‑1]. The ortho‑hydroxyphenyl substituent at position 8 and the 1,3,7‑trimethyl pattern are critical for this activity; the 3‑hydroxyphenyl regioisomer (CAS 949200‑99‑1) and the 4‑hydroxyphenyl regioisomer (CAS 949285‑00‑1) exhibit altered hydrogen‑bonding geometry with the PNP active site and are not documented as PNP inhibitors [REFS‑2]. Although direct head‑to‑head IC₅₀ data for all three isomers are not publicly available, the classification of the ortho‑hydroxy compound as a PNP inhibitor—while the meta and para analogs are not—constitutes a functional differentiation relevant to enzyme‑inhibition studies [REFS‑1].

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

5‑HT₁A Receptor Partial Agonist Scaffold: Substitution‑Driven Selectivity Profiles

The imidazo[2,1‑f]purine‑2,4‑dione core is a validated pharmacophore for 5‑HT₁A receptor partial agonism, as demonstrated by AZ‑853 (Ki = 0.6 nM at 5‑HT₁A) and AZ‑861 (Ki = 0.2 nM), which differ from each other by only one substituent [REFS‑1]. The target compound provides the unsubstituted phenyl‑piperazine‑free core that can serve as a reference standard or synthetic intermediate for generating lead series; its substitution at N1, N3, and N7 with methyl groups and the ortho‑hydroxyphenyl group at C8 offer a defined starting point for SAR expansion that the 1,6,7‑trimethyl or 1,3‑dimethyl analogs cannot replicate [REFS‑1][REFS‑2].

Serotonin 5-HT1A receptor Antidepressant G-protein coupled receptor

Physicochemical Distinction: Ortho‑Hydroxy Hydrogen‑Bond Donor vs. Meta/Para Isomers

The ortho‑hydroxyphenyl group in the target compound enables intramolecular hydrogen bonding with the adjacent nitrogen of the imidazole ring, a feature absent in the 3‑hydroxy (CAS 949200‑99‑1) and 4‑hydroxy (CAS 949285‑00‑1) isomers [REFS‑1]. This intramolecular H‑bond alters the compound’s logP, tautomeric equilibrium, and crystal packing, which can affect solubility, formulation behavior, and solid‑state stability in procurement and storage contexts. While quantitative logP or solubility data are not publicly reported, the structural feature is verifiable through InChI string analysis and is a key differentiator for analytical chemists [REFS‑1].

Hydrogen bonding Crystal engineering Solubility

Absence of Off‑Target Anticholinergic Activity: A Class‑Based Safety Differentiator

The imidazo[2,1‑f]purine‑2,4‑dione derivatives AZ‑853 and AZ‑861 were shown to lack anticholinergic properties in vivo, a common side‑effect of tricyclic antidepressants [REFS‑1]. Because the target compound shares the identical core scaffold, it is expected to exhibit similarly low muscarinic receptor affinity, distinguishing it from tricyclic chemotypes that carry significant anticholinergic burden. This class‑level inference supports the selection of the target compound for CNS programs where muscarinic off‑target activity is undesirable.

Anticholinergic Safety pharmacology CNS drug discovery

Recommended Research and Industrial Application Scenarios for 8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


PNP Inhibition Assay Standardization

Use the compound as a reference inhibitor in purine nucleoside phosphorylase enzymatic assays to calibrate activity and validate assay conditions, leveraging its documented PNP inhibitory classification [REFS‑1][REFS‑2]. Its ortho‑hydroxyphenyl substitution pattern is critical for active‑site engagement, and procurement ensures inter‑laboratory reproducibility.

5‑HT₁A Receptor SAR Expansion Core

Employ the compound as a synthetic intermediate for lead optimization studies targeting the serotonergic 5‑HT₁A receptor [REFS‑1]. The defined 1,3,7‑trimethyl‑8‑(2‑hydroxyphenyl) substitution provides a tractable starting point for introducing diverse amine or piperazine side chains, enabling systematic exploration of structure–activity relationships.

Solid‑State and Formulation Pre‑Screening

Exploit the intramolecular hydrogen‑bonding capacity of the ortho‑hydroxyphenyl group for co‑crystal engineering and solubility‑enhancement studies [REFS‑1]. The compound’s ability to form a stable 6‑membered intramolecular H‑bond distinguishes it from meta‑ and para‑hydroxy isomers, making it a unique candidate for solid‑form screens.

CNS Drug Discovery Safety Profiling

Include the compound in early‑stage CNS safety panels as a negative control for muscarinic receptor‑mediated anticholinergic activity [REFS‑1]. The class‑level evidence indicates that the imidazo[2,1‑f]purine‑2,4‑dione scaffold lacks anticholinergic properties, providing a safer baseline for comparative toxicology studies.

Quote Request

Request a Quote for 8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.